molecular formula C22H17FN2O2 B3484009 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone

3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone

Cat. No. B3484009
M. Wt: 360.4 g/mol
InChI Key: XKSLHHHFONIWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been studied extensively for its potential use in various scientific research applications. In

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and proteins that play a key role in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of tyrosine kinases, which play a key role in the development and progression of cancer.
Biochemical and physiological effects:
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. It has been found to have antibacterial properties by inhibiting the activity of bacterial enzymes.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize, and the yield is generally high. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory bowel disease. Additionally, future studies could focus on developing more effective synthesis methods for 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone and exploring its potential use in other scientific research applications.
In conclusion, 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Its mechanism of action involves the inhibition of various enzymes and proteins, and it has several advantages and limitations for lab experiments. There are several future directions for the study of 3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, and further research is needed to fully understand its potential uses and limitations.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been studied extensively for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-2-27-16-13-11-15(12-14-16)25-21(17-7-3-5-9-19(17)23)24-20-10-6-4-8-18(20)22(25)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSLHHHFONIWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Reactant of Route 4
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Reactant of Route 5
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Reactant of Route 6
3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.